Methyl 4-(3-oxobutanamido)benzoate
Overview
Description
Methyl 4-(3-oxobutanamido)benzoate: is an organic compound with the molecular formula C12H13NO4 It is a derivative of benzoic acid and is characterized by the presence of an ester group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification and Amidation:
Industrial Production Methods:
- Industrial production typically involves large-scale esterification and amidation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Methyl 4-(3-oxobutanamido)benzoate can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction:
- The compound can be reduced to form alcohol derivatives.
Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution:
- Nucleophilic substitution reactions can occur at the ester or amide groups.
Reagents: Common nucleophiles include amines and alkoxides.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
Chemistry:
- Methyl 4-(3-oxobutanamido)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
- The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects. It serves as a building block for the synthesis of pharmaceutical agents.
Industry:
- In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of methyl 4-(3-oxobutanamido)benzoate depends on its specific application. In pharmacological contexts, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its effects.
Comparison with Similar Compounds
-
Methyl 4-aminobenzoate:
- Similar in structure but lacks the oxobutanamido group.
- Used as a local anesthetic and in sunscreen formulations.
-
Methyl 4-(2-oxopropanamido)benzoate:
- Similar structure with a different keto group.
- Used in organic synthesis and as an intermediate in pharmaceutical production.
Uniqueness:
- Methyl 4-(3-oxobutanamido)benzoate is unique due to the presence of both an ester and an amide group, which allows for a diverse range of chemical reactions and applications. Its specific structure imparts unique pharmacological properties that are not observed in its analogs.
Properties
IUPAC Name |
methyl 4-(3-oxobutanoylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)7-11(15)13-10-5-3-9(4-6-10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXPQXHSMOPJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353215 | |
Record name | Methyl 4-(3-oxobutanamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67093-75-8 | |
Record name | Methyl 4-(3-oxobutanamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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